Home > Products > Screening Compounds P21765 > hemoglobin F Fukuyama
hemoglobin F Fukuyama - 119371-21-0

hemoglobin F Fukuyama

Catalog Number: EVT-1511588
CAS Number: 119371-21-0
Molecular Formula: C9H15NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hemoglobin F Fukuyama is an abnormal variant of fetal hemoglobin, characterized by a specific mutation in the beta-globin gene. This variant is notable for its unique substitution at position β77 (EF1), where histidine is replaced by tyrosine due to a missense mutation (HBB:c.232C>T). Initially identified in Japan, hemoglobin F Fukuyama has since been documented in various populations, including the United States, Indonesia, Sweden, and most recently in China, indicating its broader prevalence across different ethnic groups .

Source and Classification

Hemoglobin F Fukuyama is classified under abnormal hemoglobins due to its deviation from the normal structure of fetal hemoglobin. It falls within the category of hemoglobinopathies, which are disorders caused by genetic mutations affecting hemoglobin structure or function. The clinical phenotype associated with hemoglobin F Fukuyama typically includes microcytic hypochromic anemia, although carriers often exhibit no significant hematological abnormalities .

Synthesis Analysis

Methods and Technical Details

The synthesis of hemoglobin F Fukuyama primarily involves molecular genetic techniques rather than traditional chemical synthesis. The identification of this variant is performed through:

  • DNA Sequencing: The mutation is confirmed via targeted sequencing of the beta-globin gene.
  • Hematological Analysis: High-performance liquid chromatography (HPLC) and electrophoresis are utilized to analyze the different hemoglobin fractions in a sample. These methods can detect variations in hemoglobin types, including fetal hemoglobin and its variants .

The synthesis process does not involve conventional chemical reactions but rather focuses on the biological expression of the mutated gene within erythroid cells.

Molecular Structure Analysis

Structure and Data

Structural Data

  • Molecular Formula: C2952H4664O832N812S8Fe4
  • Molecular Weight: Approximately 64 kDa (varies slightly based on glycosylation and other post-translational modifications).
Chemical Reactions Analysis

Reactions and Technical Details

Key Reactions

Mechanism of Action

Process and Data

  • Oxygen Affinity: While generally similar to normal fetal hemoglobin, some studies suggest that certain mutations can lead to increased or decreased oxygen affinity.
  • Clinical Implications: In cases where individuals possess this variant alongside other hematological conditions, it may contribute to anemia but is often clinically benign when isolated .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Hemoglobin F Fukuyama is soluble in physiological saline.
  • Stability: The variant demonstrates stability similar to that of normal fetal hemoglobin under physiological conditions.

Chemical Properties

  • pH Sensitivity: Like other hemoglobins, it exhibits sensitivity to pH changes which can affect its binding properties.
  • Electrophoretic Mobility: Hemoglobin F Fukuyama shows distinct mobility patterns during electrophoresis compared to normal fetal and adult hemoglobins due to its unique amino acid composition .
Applications

Scientific Uses

Hemoglobin F Fukuyama serves as an important subject in hematological research, particularly in studies focused on:

  • Genetic Screening: Its identification aids in understanding thalassemias and other related blood disorders.
  • Clinical Diagnostics: It provides insights into abnormal hemoglobins' roles in anemia and other hematological disorders.
  • Population Genetics: Research on this variant contributes to broader epidemiological studies concerning genetic diversity and disease prevalence across different populations .
Introduction to Hemoglobin F Fukuyama

Historical Discovery and Nomenclature of Hemoglobin Variants

Hemoglobin F Fukuyama (Hb F Fukuyama) is a rare hemoglobin variant first identified in 1988 through electrophoretic analysis of a Japanese patient’s hemoglobin. It was characterized by an amino acid substitution at position 77 of the β-globin chain, where histidine is replaced by tyrosine (β77His→Tyr). This variant was designated "Fukuyama" following the geographical nomenclature tradition for hemoglobinopathies, referencing its discovery locale in Fukuyama, Japan [3]. Subsequent case reports confirmed its presence in diverse populations, including an Indonesian female, indicating transcontinental distribution via migration or independent mutations [1].

The systematic naming of hemoglobin variants follows biochemical conventions:

  • Geographical epithets (e.g., Hb S = sickle cell; Hb C = hemoglobin C) denote discovery sites.
  • Structural notation specifies chain alterations (e.g., α2β2⁷⁷His→Tyr for Hb Fukuyama) [9].
  • Functional classification categorizes variants as structural (altered sequence) or thalassemic (impaired synthesis). Hb Fukuyama is a structural variant affecting β-globin, distinct from thalassemias [7].

Table 1: Key Historical Findings for Hb Fukuyama

YearPopulation StudiedIdentification MethodCritical Finding
1988Japanese individualElectrophoresis/HPLCβ77His→Tyr substitution
1991Indonesian femaleGenomic sequencingSame mutation, confirming variant stability
1991Multi-registry reviewComparative biochemistryDistinction from Hb Luxembourg and Hb Maputo

Biochemical and Structural Overview of Fetal Hemoglobin (Hb F)

Hb F (α2γ2) physiologically dominates fetal erythropoiesis, comprising 50–95% of neonatal hemoglobin. Its γ-globin chains contain specific residues (e.g., γ80Asn and γ87Gln) that reduce binding to 2,3-bisphosphoglycerate (2,3-BPG), elevating oxygen affinity relative to adult Hb A (α2β2). This facilitates placental oxygen transfer [8].

Hb F Fukuyama incorporates a β-globin mutation (β77His→Tyr) into Hb F’s structure. Residue β77 lies at the EF1 helical segment, a polymerization contact point in deoxygenated hemoglobin. Key structural consequences include:

  • Altered Polymerization Dynamics: Substituting histidine (positively charged) with tyrosine (neutral, bulky) disrupts hydrogen bonding and steric fit in Hb S polymers. This mirrors the inhibitory mechanism of native Hb F on Hb S polymerization [6].
  • Hybrid Tetramer Formation: Like native Hb F, Hb F Fukuyama forms α2β⁺γ hybrids (where β⁺ denotes mutant β-chains). These asymmetrical tetramers sterically hinder Hb S polymer nucleation [6].
  • Functional Comparison: While Hb F Fukuyama retains high oxygen affinity (P50 ~19 mmHg), its mutation may slightly reduce solubility compared to native Hb F due to tyrosine’s hydrophobicity [8] [3].

Table 2: Structural and Functional Comparison of Hb Variants

Hemoglobin TypeSubunit CompositionKey Residue PositionsOxygen Affinity (P50)Role in Hb S Inhibition
Hb A (Adult)α2β2β77His, β80Asn, β87Thr~26.8 mmHgLow
Native Hb F (Fetal)α2γ2γ77His, γ80Asn, γ87Gln~19.0 mmHgHigh (via hybrid formation)
Hb F Fukuyamaα2β⁺γ2β77Tyr, γ80Asn, γ87Gln~19.0–21.0 mmHgModerate-high (β77 mutation)
Hb S (Sickle)α2βS2β6Glu→Val~30.0 mmHgN/A (pathological polymerizer)

Clinical Significance of Hemoglobinopathies in Global Populations

Hemoglobinopathies collectively affect ~7% of humans, with sickle cell disease (SCD) and thalassemias imposing the highest morbidity. Hb F Fukuyama’s rarity limits direct epidemiological data, but its study illuminates broader principles:

  • Disease Modulation: Elevated Hb F (native or variant) ameliorates SCD severity by impeding deoxy-Hb S polymerization. Patients co-inheriting Hb F Fukuyama and SCD mutations likely experience attenuated vaso-occlusive crises [6] [8]. Hereditary Persistence of Fetal Hemoglobin (HPFH), prevalent in African and Mediterranean populations, similarly elevates Hb F and reduces SCD complications [5].
  • Public Health Burden: Southeast Asia—where Hb F Fukuyama persists—faces high hemoglobinopathy prevalence (e.g., 30–60% carrier rates for Hb E in Thailand). Limited neonatal screening and costly therapies (e.g., gene editing) exacerbate mortality [2] [9].
  • Therapeutic Strategies: Hb F Fukuyama’s inhibitory mechanism inspires therapeutics targeting Hb F upregulation:
  • Pharmacological: Hydroxyurea induces γ-globin expression.
  • Genetic: CRISPR-Cas9 disrupts BCL11A (Hb F repressor), mimicking HPFH [9] [7].
  • Market Growth: Hemoglobinopathy therapeutics will reach $25.68B by 2032, driven by gene therapies like Casgevy® (exa-cel) [7] [9].

Table 3: Global Epidemiology and Intervention Landscape

RegionHemoglobinopathy BurdenHb F Fukuyama RelevanceCurrent Interventions
Southeast Asia60% Hb E carrier rates; high thalassemia incidenceDetected in Indonesia; regional mutation registry proposedThailand’s prevention program; prenatal screening expansion
Sub-Saharan Africa300,000 SCD births/yearLow (mutation not reported)Hydroxyurea scaling; newborn screening pilots
North America100,000 SCD patients; rising thalassemia due to migrationCase reports in diaspora populationsUniversal newborn screening; FDA-approved gene therapies

Compounds Mentioned

  • Hemoglobin F Fukuyama
  • Fetal hemoglobin (Hb F)
  • Hemoglobin A (Hb A)
  • Hemoglobin S (Hb S)
  • Hemoglobin E (Hb E)
  • Hemoglobin C (Hb C)
  • Hemoglobin A2 (Hb A2)
  • Hemoglobin Barts
  • Hemoglobin Luxembourg
  • Hemoglobin Maputo

Properties

CAS Number

119371-21-0

Product Name

hemoglobin F Fukuyama

Molecular Formula

C9H15NO

Synonyms

hemoglobin F Fukuyama

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.